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molecular formula C15H24N2O B1306417 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol CAS No. 198823-22-2

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Cat. No. B1306417
M. Wt: 248.36 g/mol
InChI Key: QLTWYVLPFXWGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747044B2

Procedure details

16.5 g of 3-aminopropanol and 41.7 g of 1-benzyl-4-piperidone are dissolved in 350 ml of methylene chloride and 56 g of sodium triacetoxy-borohydride are slowly added at about 10° C. The mixture is stirred overnight at ambient temperature, then acidified with dilute hydrochloric acid while cooling and then made alkaline with conc. sodium hydroxide solution. The organic phase is separated off, the aqueous phase is washed once more with 150 ml of methylene chloride. The combined organic phases are dried over sodium sulphate and the solvent is eliminated in vacuo. 32 g of 1-benzyl-4-(3-hydroxy-propylamino)-piperidine are obtained as a yellow oil, which is used without further purification in the next reaction step.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[CH2:6]([N:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].Cl.[OH-].[Na+]>C(Cl)Cl>[CH2:6]([N:13]1[CH2:18][CH2:17][CH:16]([NH:1][CH2:2][CH2:3][CH2:4][OH:5])[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
NCCCO
Name
Quantity
41.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
the aqueous phase is washed once more with 150 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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